beta-Caryophyllene alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

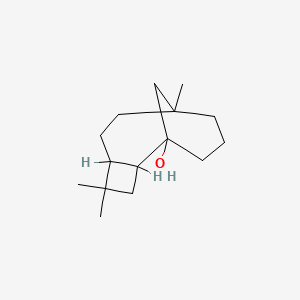

Beta-Caryophyllene Alcohol: is a natural bicyclic sesquiterpene alcohol found in various essential oils, including those of clove, rosemary, and hops. It is known for its distinctive woody and spicy aroma. This compound is a significant component of many essential oils and has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-Caryophyllene Alcohol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of beta-caryophyllene. This process typically involves the addition of borane (BH3) to the double bond of beta-caryophyllene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods: : Industrial production of this compound often involves the extraction of beta-caryophyllene from natural sources, followed by chemical modification. The sesquiterpene fraction of Chinese pinus massoniana oleoresin can be used as a starting material. The process involves distillation at 110-120°C under reduced pressure (6 mmHg) to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: : Beta-Caryophyllene Alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form caryophyllene oxide.

Reduction: It can be reduced to form caryophyllane derivatives.

Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Various halogenating agents and nucleophiles.

Major Products

Oxidation: Caryophyllene oxide.

Reduction: Caryophyllane derivatives.

Substitution: Halogenated and other substituted derivatives

Scientific Research Applications

Beta-Caryophyllene Alcohol has a wide range of scientific research applications:

Chemistry: Used as a starting material for the synthesis of various biologically active compounds.

Biology: Studied for its role in plant defense mechanisms and its interactions with other plant metabolites.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities. .

Mechanism of Action

Beta-Caryophyllene Alcohol exerts its effects through several mechanisms:

Cannabinoid Receptor Activation: It acts as a selective agonist of the cannabinoid receptor type 2 (CB2), which is predominantly expressed in immune cells.

Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase.

Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and mediators, including inducible nitric oxide synthase (iNOS), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

Comparison with Similar Compounds

Similar Compounds

Alpha-Caryophyllene: Another sesquiterpene with a similar structure but different biological activities.

Caryophyllene Oxide: An oxidized form of beta-caryophyllene with distinct chemical and biological properties.

Humulene: A sesquiterpene with a similar structure but different aroma and biological activities

Uniqueness: : Beta-Caryophyllene Alcohol is unique due to its selective activation of the CB2 receptor, which distinguishes it from other cannabinoids that typically activate both CB1 and CB2 receptors. This selectivity contributes to its non-psychogenic properties and makes it a promising candidate for therapeutic applications without the psychoactive effects associated with other cannabinoids .

Properties

CAS No. |

472-97-9 |

|---|---|

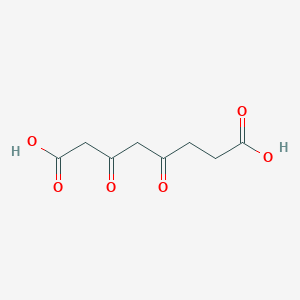

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(1R,2S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-1-ol |

InChI |

InChI=1S/C15H26O/c1-13(2)9-12-11(13)5-8-14(3)6-4-7-15(12,16)10-14/h11-12,16H,4-10H2,1-3H3/t11-,12+,14+,15-/m1/s1 |

InChI Key |

FUQAYSQLAOJBBC-PAPYEOQZSA-N |

SMILES |

CC1(CC2C1CCC3(CCCC2(C3)O)C)C |

Isomeric SMILES |

C[C@@]12CCC[C@@](C1)([C@H]3CC([C@@H]3CC2)(C)C)O |

Canonical SMILES |

CC1(CC2C1CCC3(CCCC2(C3)O)C)C |

density |

0.983-0.989 (20°) |

melting_point |

94 - 96 °C |

Key on ui other cas no. |

472-97-9 |

physical_description |

White crystalline solid; Warm moss-like, spicy aroma |

Pictograms |

Flammable |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Synonyms |

4,4,8-trimethyltricyclo(6.3.1.02,5)dodecan-1-ol beta-caryophyllene alcohol caryolan-1-ol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.